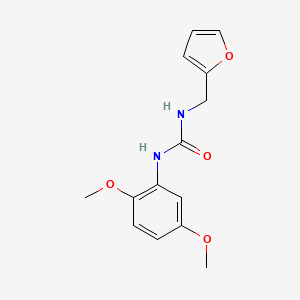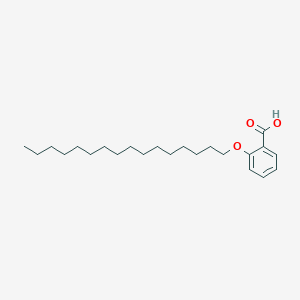
2-(Hexadecyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hexadecyloxy)benzoic acid is an organic compound with the molecular formula C23H38O3. It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a hexadecyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hexadecyloxy)benzoic acid typically involves the esterification of benzoic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: 2-(Hexadecyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The hexadecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) for converting the carboxyl group to an acyl chloride.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Hexadecyloxybenzyl alcohol.
Substitution: Hexadecyloxybenzoyl chloride.
Scientific Research Applications
2-(Hexadecyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Hexadecyloxy)benzoic acid involves its interaction with cellular membranes. The hexadecyloxy group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity, leading to antimicrobial effects. Additionally, the carboxyl group can interact with various molecular targets, influencing biochemical pathways .
Comparison with Similar Compounds
5-Bromo-2-hexadecyloxy-benzoic acid: Contains a bromine atom, which can enhance its reactivity.
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory properties.
2-(Hexadecyloxy)benzaldehyde: An aldehyde derivative with different reactivity compared to the acid
Uniqueness: 2-(Hexadecyloxy)benzoic acid is unique due to its long hydrophobic tail, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers .
Properties
CAS No. |
5377-19-5 |
|---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-hexadecoxybenzoic acid |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)23(24)25/h15-16,18-19H,2-14,17,20H2,1H3,(H,24,25) |
InChI Key |
ZSTXTALVALLOGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


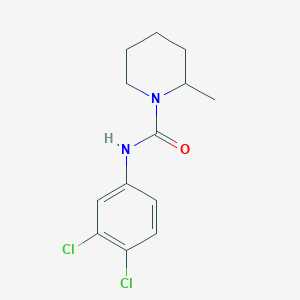
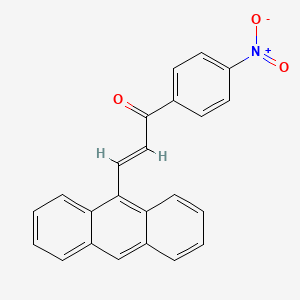
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)


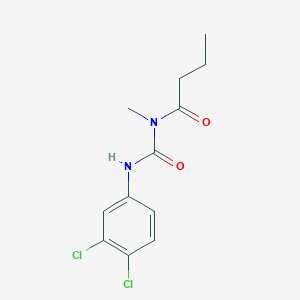

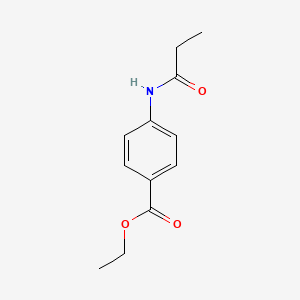


![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)

